Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17720437
InChI: InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7+
SMILES:
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol

Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate

CAS No.:

Cat. No.: VC17720437

Molecular Formula: C12H11NO3S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate -

Specification

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
IUPAC Name ethyl (2E)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate
Standard InChI InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7+
Standard InChI Key HHQIXQBSVIOOEN-JXMROGBWSA-N
Isomeric SMILES CCOC(=O)/C=C/1\NC(=O)C2=CC=CC=C2S1
Canonical SMILES CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Ethyl 2-(4-oxo-3,4-dihydro-2H-benzo[e] thiazin-2-ylidene)acetate belongs to the class of 1,3-thiazine derivatives. Its structure comprises:

  • A benzo[e]thiazine ring system fused to a benzene ring.

  • A conjugated enone system (C=O at position 4 and C=C at position 2).

  • An ethyl ester group at the acetamide side chain.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₁NO₃S
Molecular Weight249.29 g/mol
IUPAC NameEthyl (2E)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate
CAS NumberNot explicitly listed in available sources
Key Functional GroupsKetone (C=O), enone (C=C–C=O), ester (COOEt)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

  • NMR: Distinct signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons (δ ~7.0–7.4 ppm), and the thiazine ring protons .

Synthesis Methods

Multi-Step Condensation and Cyclization

The compound is typically synthesized via:

  • Condensation: Reaction of thiazine precursors (e.g., 4-oxo-3,4-dihydro-2H-benzo[e] thiazine) with ethyl acetate or analogous esters.

  • Cyclization: Acid- or base-mediated intramolecular cyclization to form the fused thiazine ring .

  • Oxidation: Final oxidation steps to stabilize the enone system .

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYieldSource
Condensation-CyclizationThiazine derivative + ethyl acetate, H₂SO₄, reflux60–70%
Grignard AdditionCH₃MgBr, THF/Et₂O, followed by hydrolysis45–55%
One-Pot Synthesis2-(1-Bromoalkyl)phenyl isothiocyanate + malonate derivatives, NaH, –20°C72%

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The enone system undergoes nucleophilic attacks at C5 and C7 positions, leading to dearomatized intermediates. For example:

  • Grignard Reagents: CH₃MgBr adds to C5/C7, forming 4,5-dimethyl-5H-benzo[e][1, thiazines after hydrolysis .

  • Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a hydroxyl group.

Oxidation and Substitution

  • Oxidation: The oxo group at C4 can be further oxidized to carboxylic acid derivatives under strong conditions (e.g., KMnO₄) .

  • Electrophilic Substitution: Bromination or nitration occurs at the aromatic ring under standard conditions .

Table 3: Reaction Pathways and Products

Reaction TypeReagentsProductApplication
Nucleophilic AdditionCH₃MgBr4,5-Dimethyl-5H-thiazine derivativesAntitubercular agents
ReductionNaBH₄4-Hydroxy-3,4-dihydrothiazinePharmacological studies
OxidationKMnO₄, H₂SO₄4-Carboxy-thiazine derivativeMaterial science

Applications in Research

Materials Science

  • Coordination Chemistry: The thiazine ring binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

Comparison with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivitySource
Ethyl 6-Bromo-4-oxo-oxazine-2-carboxylateOxazine ring instead of thiazineLower antitubercular potency
BTZ043 (PBTZ169)Piperidine substitution at C2Clinical-stage antitubercular drug
2-(1,4-Dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acidMalonate backboneEnhanced solubility

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